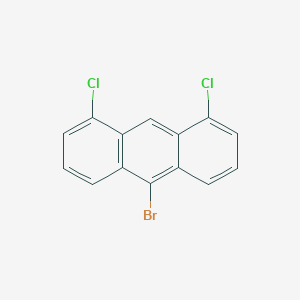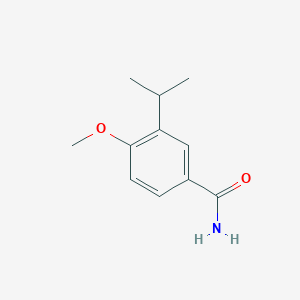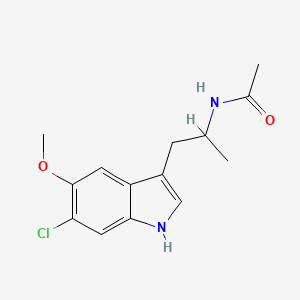
10-Bromo-1,8-dichloroanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Bromo-1,8-dichloroanthracene is a halogenated derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of bromine and chlorine atoms at the 10th and 1st, 8th positions of the anthracene ring, respectively. It is known for its unique photophysical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Bromo-1,8-dichloroanthracene typically involves the halogenation of anthracene. One common method includes the bromination and chlorination of anthracene using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the compound. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 10-Bromo-1,8-dichloroanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroanthracene derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as organolithium compounds or Grignard reagents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution: Formation of various substituted anthracene derivatives.
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Wissenschaftliche Forschungsanwendungen
10-Bromo-1,8-dichloroanthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer.
Wirkmechanismus
The mechanism of action of 10-Bromo-1,8-dichloroanthracene involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and undergoes electronic excitation, leading to the formation of excited states. These excited states can then transfer energy to other molecules, resulting in various photochemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
- 9,10-Dibromoanthracene
- 1,5-Dibromoanthracene
- 9,10-Dichloroanthracene
- 2-Chloroanthracene
Comparison: 10-Bromo-1,8-dichloroanthracene is unique due to the specific positions of the bromine and chlorine atoms on the anthracene ring. This unique substitution pattern imparts distinct photophysical properties, making it suitable for specific applications such as OLEDs and photodynamic therapy. In contrast, other similar compounds may have different substitution patterns, leading to variations in their chemical reactivity and applications .
Eigenschaften
CAS-Nummer |
14935-25-2 |
|---|---|
Molekularformel |
C14H7BrCl2 |
Molekulargewicht |
326.0 g/mol |
IUPAC-Name |
10-bromo-1,8-dichloroanthracene |
InChI |
InChI=1S/C14H7BrCl2/c15-14-8-3-1-5-12(16)10(8)7-11-9(14)4-2-6-13(11)17/h1-7H |
InChI-Schlüssel |
XZLPQPYJGAVYGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C(C=C2C(=C1)Cl)C(=CC=C3)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,6-Difluoro-1H-benzo[d]imidazole](/img/structure/B13125966.png)








![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13126030.png)

